N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains an oxadiazole ring, a morpholine sulfonyl group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The morpholine sulfonyl group is introduced via sulfonylation reactions, and the benzamide moiety is attached through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzamide moiety.
Scientific Research Applications
N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and morpholine sulfonyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and benzamide-based molecules. Examples are:
- 5-(methoxymethyl)-1,3,4-oxadiazole-2-thiol
- 4-(morpholinosulfonyl)benzoic acid
- N-(5-(methylthio)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Uniqueness
N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O6S/c1-23-10-13-17-18-15(25-13)16-14(20)11-2-4-12(5-3-11)26(21,22)19-6-8-24-9-7-19/h2-5H,6-10H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFRVMHYXGGDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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